molecular formula C6H13BrO B3419476 1-Bromo-3,3-dimethyl-butan-2-ol CAS No. 1438-13-7

1-Bromo-3,3-dimethyl-butan-2-ol

Cat. No. B3419476
CAS RN: 1438-13-7
M. Wt: 181.07 g/mol
InChI Key: IMYDQBZCRDQYSV-UHFFFAOYSA-N
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Description

1-Bromo-3,3-dimethyl-butan-2-ol is an organic compound with the molecular formula C6H13BrO . It has an average mass of 181.071 Da and a monoisotopic mass of 180.014969 Da .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3,3-dimethyl-butan-2-ol consists of a hydroxyl (OH) functional group on an aliphatic carbon atom . The InChI code is 1S/C6H13BrO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

1-Bromo-3,3-dimethyl-butan-2-ol has a density of 1.3±0.1 g/cm³, a boiling point of 192.4±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.8 mmHg at 25°C . It has a molar refractivity of 39.0±0.3 cm³, a polar surface area of 20 Ų, and a molar volume of 138.7±3.0 cm³ .

Scientific Research Applications

Antituberculosis Activity

One significant application of a related compound, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, is in the field of antituberculosis treatment. This compound has demonstrated high antituberculosis activity and is in the final stage of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).

Synthesis of Butenols

Research has shown that 1-Bromo-2-butene, a compound similar to 1-Bromo-3,3-dimethyl-butan-2-ol, can cause γ-syn-allylation of aldehydes with tin(II) iodide and tetrabutylammonium bromide. This process results in the production of 1-substituted syn-2-methyl-3-buten-1-ols (Masuyama, Kishida, & Kurusu, 1996).

Dehydration and Catalysis

The dehydration of dimethylbutan-2-ols, including 3,3-dimethyl-butan-2-ol, has been studied to understand the role of catalysts in this process. Boron phosphate catalysts with high surface acid concentrations favor the formation of Hofmann alkanes (but-1-enes), while those with lower acid concentrations promote Saytzeff alkenes (but-2-enes) (Jewur & Moffat, 1978).

Cyclization to Cyclopentenyl Bromides

The synthesis of cyclopentenyl bromides from 1-bromo-3,3-dimethyl-4-[(tert-butyldimethylsilyl)oxy] cyclopentene, which is related to 1-Bromo-3,3-dimethyl-butan-2-ol, has been explored. This process is important for creating compounds like kalmanol in high enantiomeric purity (Borrelly & Paquette, 1993).

properties

IUPAC Name

1-bromo-3,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYDQBZCRDQYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432801, DTXSID701306527
Record name 1-bromo-3,3-dimethyl-butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3,3-dimethyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,3-dimethyl-butan-2-ol

CAS RN

1438-13-7, 117658-14-7
Record name 1-Bromo-3,3-dimethyl-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-3,3-dimethyl-butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3,3-dimethyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SJ Hurst - 1964 - search.proquest.com
In Chapter 1 is described the synthesis of neopentyl-and t-butyl-ethylene oxide* Both epoxides were prepared in good yield by treatment of the corres ponding halohydrin with hot, …
Number of citations: 0 search.proquest.com

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